molecular formula C6H10O4 B1167536 pancreatin desogen CAS No. 123354-97-2

pancreatin desogen

Cat. No.: B1167536
CAS No.: 123354-97-2
Attention: For research use only. Not for human or veterinary use.
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Description

Pancreatin Desogen is a described pharmaceutical combination that incorporates pancreatin , a porcine pancreatic extract, with other compounds including benzalkonium compounds . Pancreatin itself is a mixture of digestive enzymes including lipase, protease, and amylase , which are critical for the breakdown of fats, proteins, and starches, respectively . It is important for researchers to note that this specific combination, "this compound," is referenced in historical clinical literature for human use, indicating its primary modern research value may be in pharmacological and compound stability studies , rather than as a standard biochemical reagent . The research applications for the enzymatic components are broad. Pancreatin is widely used as a model digestant in in vitro simulation of biological processes . Its lipase, protease, and amylase activities can be utilized in studies of nutrient absorption, the development of enzyme replacement therapies, and the analysis of digestive efficiency in various conditions. When handling this product, researchers should be aware that pancreatin is inactivated by heat and should not be mixed with excessively hot solutions . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123354-97-2

Molecular Formula

C6H10O4

Synonyms

pancreatin desogen

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hydrolysis Efficiency of Enzymes in Food Processing
Enzyme Substrate DH (%) Nitrogen Recovery (%) Key Findings Reference
Pancreatin Chicken bone 18.74 69.9 Optimal at pH 8.0, 55°C
Protamex Chicken bone 20.03 72.36 Targets hydrophilic peptides
Papain Chicken bone 13.5 71.89 Requires higher pH (7.0)
Pepsin Stevioside 10 N/A Less efficient than pancreatin
Table 2: Clinical Outcomes of Pancreatin Formulations
Formulation Study Design Fat Absorption Improvement (%) Adverse Events (%) Reference
Creon® 40000 MMS Double-blind RCT 85 12 (mild)
Generic pancreatin In vitro Variable N/A
Table 3: Temperature-Dependent Activity of Pancreatin
Temperature (°C) Maltose Yield (mg/0.1 mg enzyme)
30 8.2
50 12.0
60 9.5

Q & A

Basic Research Questions

Q. What established methodologies are recommended for quantifying pancreatin desogen’s enzymatic activity in vitro?

  • Methodological Answer : Use spectrophotometric assays (e.g., using chromogenic substrates like azocasein) or fluorometric methods (e.g., FITC-labeled substrates) to measure protease, amylase, or lipase activity. Include negative controls (e.g., heat-inactivated enzyme batches) and triplicate measurements to ensure reproducibility. Calibrate assays using USP reference standards for pancreatin .
  • Key Considerations : Validate assay linearity across expected concentration ranges and account for pH/temperature dependencies .

Q. How can researchers determine the optimal this compound dosage for in vivo efficacy studies?

  • Methodological Answer : Conduct dose-ranging studies in animal models (e.g., murine pancreatitis) using a factorial design. Measure endpoints like fecal fat excretion or serum amylase levels. Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values .
  • Key Considerations : Normalize dosage to body weight and adjust for interspecies metabolic differences .

Advanced Research Questions

Q. How can inter-batch variability in this compound be controlled to improve experimental reproducibility?

  • Methodological Answer : Implement quality control protocols such as:

  • Pre-screening : Assess enzymatic activity and protein content per batch via SDS-PAGE .
  • Statistical Adjustments : Use mixed-effects models to account for batch as a random variable in longitudinal studies .
    • Key Considerations : Collaborate with suppliers to standardize production protocols and obtain certificates of analysis .

Q. What experimental designs address confounding factors when studying synergies between this compound and other enzymes?

  • Methodological Answer : Use randomized block designs to isolate interaction effects. For example:

  • Intervention Groups : this compound alone vs. combined with bromelain.
  • Controls : Placebo and individual enzyme arms.
  • Analysis : Apply ANOVA with post-hoc Tukey tests, adjusting for covariates like gastric pH .
    • Key Considerations : Predefine primary/secondary outcomes to avoid data dredging .

Q. How should researchers resolve contradictory findings on this compound’s efficacy across experimental models?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

  • Data Extraction : Use PRISMA guidelines to aggregate studies by model type (e.g., in vitro, rodent, human).
  • Heterogeneity Analysis : Apply I² statistics to quantify variability and subgroup analyses to identify confounding variables (e.g., enzyme-to-substrate ratios) .
    • Key Considerations : Report publication bias via funnel plots and adjust using trim-and-fill methods .

Methodological Frameworks

  • For Hypothesis Formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example:

    "In porcine models of exocrine insufficiency (P), how does this compound (I) compare to porcine-derived pancreatin (C) in normalizing lipid absorption (O) over 12 weeks (T)?" .

  • For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, ensure access to validated this compound batches before committing to large-scale trials .

Data Analysis Challenges

  • Batch Variability : Use coefficient of variation (CV) thresholds (<15%) to exclude outlier batches .
  • Dose-Response Nonlinearity : Fit data using Bayesian hierarchical models to accommodate small sample sizes .

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